molecular formula C16H23N3O5 B2640492 1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid CAS No. 2243516-26-7

1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid

Cat. No. B2640492
CAS RN: 2243516-26-7
M. Wt: 337.376
InChI Key: CFIGRIOOFHTHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid is a useful research compound. Its molecular formula is C16H23N3O5 and its molecular weight is 337.376. The purity is usually 95%.
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Scientific Research Applications

Photochromism and Structural Characterization

Research on spiro compounds often involves the synthesis and structural characterization of novel derivatives, with applications in photochromism—a phenomenon where compounds change color upon exposure to light. For instance, studies on new spiro[indoline-naphthaline]oxazine derivatives have revealed excellent photochromic properties in various solvents, indicating potential for applications in optical data storage and photo-switching materials (Hong Li et al., 2015).

Synthesis of Spiro-Substituted Heterocycles

The synthesis of spiro-substituted heterocycles, such as 1,3-oxazines with a piperidine moiety, highlights the versatility of spiro compounds in creating novel heterocyclic systems. These compounds are derived from innovative synthetic sequences, contributing to the development of new pharmacologically active compounds with potential applications in drug discovery and development (Ľ. Fišera et al., 1994).

Antihypertensive Activity

Spiro compounds with piperidine and oxazine components have been evaluated for their potential antihypertensive activity. Research into 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, for example, has identified compounds with significant activity in models of hypertension, suggesting their utility in the development of new antihypertensive drugs (R. Clark et al., 1983).

Sigma Receptor Ligands

Spiro compounds are also significant in the context of sigma receptor ligands, with implications for neuropharmacology and the treatment of various neurological conditions. Studies have demonstrated the synthesis and evaluation of spiro compounds as sigma receptor ligands, providing insights into the structure-activity relationships critical for the design of selective and potent sigma receptor modulators (C. Maier & B. Wünsch, 2002).

Antimicrobial and Anti-Inflammatory Activities

The antimicrobial and anti-inflammatory activities of spiro derivatives have been explored, identifying compounds with significant potential for the treatment of microbial infections and inflammatory conditions. Research into spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines, for example, has uncovered compounds with promising antimicrobial, anti-inflammatory, and antioxidant properties (L. Mandzyuk et al., 2020).

properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-15(2,3)24-14(22)18-6-4-16(5-7-18)10-19-11(9-23-16)8-12(17-19)13(20)21/h8H,4-7,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIGRIOOFHTHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN3C(=CC(=N3)C(=O)O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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